molecular formula C10H20N2O5S B13589991 Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate

Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate

Cat. No.: B13589991
M. Wt: 280.34 g/mol
InChI Key: XLJRPLOHASPHJI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxomorpholine-4-carboxylate
  • Tert-butyl morpholine-4-carboxylate
  • Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate

Uniqueness

Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C10H20N2O5S

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)

InChI Key

XLJRPLOHASPHJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)N

Origin of Product

United States

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